Tert-butyl N-(1,5-diaminopentyl)carbamate is a chemical compound with the molecular formula CHNO. It serves as a protecting group for amines in organic synthesis, prized for its stability and ease of removal under mild conditions. This compound is particularly relevant in peptide synthesis and other organic reactions where selective protection of functional groups is essential .
In biological research, tert-butyl N-(1,5-diaminopentyl)carbamate is utilized to modify peptides and proteins, facilitating studies on their structure and function. Its role as a protecting group allows for selective modifications without altering other functional groups. Additionally, it is involved in synthesizing biologically active molecules, contributing to pharmaceutical research and development .
The synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate typically involves the reaction of 1,5-diaminopentane with tert-butyl chloroformate. This reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions are optimized for higher yields and purity in industrial applications, often utilizing continuous flow reactors and automated systems for consistency .
Tert-butyl N-(1,5-diaminopentyl)carbamate finds numerous applications across various fields:
Research on tert-butyl N-(1,5-diaminopentyl)carbamate has focused on its interactions with biological systems. Studies have shown that it can modify peptide interactions and influence biological activity through its protective capabilities. This makes it a valuable tool in drug design and development, allowing researchers to explore structure-activity relationships effectively .
Several compounds share structural similarities with tert-butyl N-(1,5-diaminopentyl)carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (5-aminopentyl)carbamate | CHNO | Similar structure; used in similar applications |
| Tert-butyl (2-aminoethyl)carbamate | CHNO | Shorter carbon chain; different biological activity |
| Tert-butyl (1-aminopropan-2-yl)carbamate | CHNO | Different amino group positioning |
| Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate | CHNO | Contains branched chain; alters steric properties |
| Tert-butyl azetidin-3-ylcarbamate hydrochloride | CHClNO | Incorporates a cyclic structure; unique reactivity |
Tert-butyl N-(1,5-diaminopentyl)carbamate stands out due to its specific application as a protecting group in organic synthesis, particularly in peptide chemistry. Its unique structural features allow for selective reactions that are not possible with other similar compounds .
tert-Butyl N-(1,5-diaminopentyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N-(5-aminopentyl)carbamate, reflecting its structural configuration. The molecule consists of a pentyl chain with a primary amine group at position 5 and a carbamate-linked Boc group at position 1. Its molecular formula, C₁₀H₂₂N₂O₂, corresponds to a molecular weight of 202.29 g/mol. The compound’s CAS registry number, 51644-96-3, and EC number, 629-297-0, provide standardized identifiers for regulatory and commercial purposes.
Synonyms for this compound highlight its role in synthetic workflows:
The Boc group’s presence confers stability against nucleophilic and basic conditions while remaining labile under acidic environments, a property critical for its deprotection in multi-step syntheses.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂N₂O₂ | |
| Molecular Weight (g/mol) | 202.29 | |
| CAS Number | 51644-96-3 | |
| EC Number | 629-297-0 | |
| IUPAC Name | tert-Butyl N-(5-aminopentyl)carbamate |
The tert-butyloxycarbonyl group emerged in the late 1960s as a transformative protecting group for amines, addressing limitations of earlier methods such as carbobenzyloxy (Cbz) protection. Its acid-labile nature, coupled with compatibility with alkaline and nucleophilic conditions, revolutionized peptide synthesis by enabling orthogonal protection strategies. The application of Boc chemistry to aliphatic diamines like cadaverine followed shortly, with tert-butyl N-(1,5-diaminopentyl)carbamate becoming a staple in heterobifunctional crosslinker design.
Early syntheses involved treating cadaverine with di-tert-butyl dicarbonate under mildly basic conditions, selectively protecting one amine group while leaving the other available for subsequent functionalization. This methodology remains foundational, though modern optimizations employ catalytic dimethylaminopyridine (DMAP) to enhance reaction efficiency.
In bioconjugate chemistry, tert-butyl N-(1,5-diaminopentyl)carbamate serves as a linchpin for constructing molecular architectures requiring spatially discrete reactive sites. Its primary applications include:
| Protecting Group | Stability Profile | Deprotection Method | Compatibility with tert-Butyl N-(1,5-Diaminopentyl)Carbamate |
|---|---|---|---|
| Boc | Stable to bases, nucleophiles | Acid (e.g., TFA) | Native compatibility |
| Fmoc | Stable to acids | Base (e.g., piperidine) | Requires orthogonal protection strategies |
| Cbz | Moderate stability | Hydrogenolysis | Limited due to harsh deprotection conditions |
The Boc group’s orthogonal compatibility with Fmoc chemistry has cemented tert-butyl N-(1,5-diaminopentyl)carbamate as a versatile building block in hybrid protection schemes, particularly for synthesizing branched peptides and dendrimers.
The tert-butoxycarbonyl (Boc) protection mechanism for diamine compounds follows a well-established nucleophilic substitution pathway where the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [1]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of tert-butoxide and subsequent loss of carbon dioxide to form the desired carbamate product [2].
For 1,5-diaminopentane (cadaverine), the mono-protection strategy involves careful control of stoichiometry to prevent formation of the bis-protected product [1] [3]. The mechanism typically involves initial protonation of one amino group, which reduces its nucleophilicity and directs the protection to the remaining free amine [3]. This selectivity is crucial for synthesizing tert-butyl N-(1,5-diaminopentyl)carbamate as the desired monoprotected product [4].
The reaction mechanism involves hydrogen bonding interactions between the nitrogen-hydrogen bond of the amine and the carbonyl oxygen of the di-tert-butyl dicarbonate, leading to formation of a six-membered transition state [2]. Computational studies have demonstrated that this hydrogen bonding stabilizes the transition state and lowers the activation energy barrier, facilitating the carbamate formation process [2].
Solvent selection plays a critical role in optimizing Boc protection reactions for diamine substrates [5]. Ethanol has been extensively utilized as an effective solvent system for carbamate formation reactions, providing excellent solvation of both reactants and products while maintaining reaction selectivity [5]. The use of absolute ethanol at reflux temperatures (approximately 78°C) for 18 hours has been shown to provide optimal conversion rates for diamine protection reactions [5].
Alternative solvent systems include acetonitrile-water mixtures, which have demonstrated effectiveness in carbamate synthesis with improved yields [6]. The aqueous component facilitates product isolation through pH-controlled extraction procedures, while acetonitrile provides adequate solvation of the organic reactants [6]. Methanol has also been employed as a reaction medium, particularly when combined with base catalysts for enhanced reaction kinetics [2] [4].
Temperature optimization studies have revealed that reaction temperatures between 70-80°C provide the optimal balance between reaction rate and product selectivity [7]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of the thermally sensitive Boc protecting group [5]. The reaction atmosphere should be maintained under inert conditions to prevent moisture interference and ensure consistent product quality [4].
The synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate from 1,5-diaminopentane involves selective mono-protection using di-tert-butyl dicarbonate as the protecting reagent [1] [4]. The reaction requires careful stoichiometric control, typically employing equimolar ratios of diamine to di-tert-butyl dicarbonate to achieve selective mono-protection [4].
The coupling reaction proceeds through initial formation of a mono-hydrochloride salt of 1,5-diaminopentane, which can be generated in situ using trimethylsilyl chloride or thionyl chloride as hydrogen chloride sources [4]. This pre-protonation step ensures selective protection of the free amino group while leaving the protonated amine unreactive [4]. The reaction sequence involves treatment of the diamine with one equivalent of hydrogen chloride source, followed by addition of di-tert-butyl dicarbonate in methanol [4].
| Reagent | Equivalents | Function | Yield Impact |
|---|---|---|---|
| 1,5-Diaminopentane | 1.0 | Substrate | Base material |
| Trimethylsilyl chloride | 1.0 | HCl source | 66% yield achieved [4] |
| Di-tert-butyl dicarbonate | 1.0 | Protecting agent | Critical for selectivity |
| Methanol | Solvent | Reaction medium | Facilitates isolation |
The reaction typically proceeds at room temperature after initial cooling to 0°C during reagent addition [4]. The methodology has been successfully scaled to multi-gram quantities, demonstrating its practical utility for preparative synthesis [4].
Purification of tert-butyl N-(1,5-diaminopentyl)carbamate requires specialized techniques to separate the desired monoprotected product from unreacted starting material and bis-protected byproducts [5] [4]. The primary purification strategy involves pH-controlled aqueous extraction procedures that exploit the differential basicity of the protected and unprotected amino groups [5] [4].
The isolation procedure begins with dilution of the reaction mixture with water, followed by adjustment to acidic pH (approximately 3) using hydrochloric acid [5]. This protonates both the remaining free amino group and any unreacted diamine, allowing extraction of neutral impurities with dichloromethane [5]. Subsequent basification to pH 12 with sodium hydroxide deprotonates the amino groups, enabling extraction of the desired product into organic solvents [5] [4].
Column chromatography on silica gel provides an alternative purification method, particularly for larger scale preparations [8]. The separation utilizes the polarity differences between mono- and bis-protected products, with the monoprotected carbamate exhibiting intermediate polarity [8]. Mobile phase systems typically employ gradients of methanol in dichloromethane or ethyl acetate in hexanes [8].
High-performance liquid chromatography (HPLC) methods have been developed for analytical monitoring and preparative purification of carbamate derivatives [9] [10]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent resolution of carbamate compounds [10]. The method enables precise quantification of product purity and identification of synthetic impurities [9].
Industrial synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate faces several yield optimization challenges related to selectivity control and reaction efficiency [11] [6]. The primary challenge involves achieving high selectivity for mono-protection while minimizing formation of bis-protected products and unreacted starting materials [4].
Temperature control represents a critical parameter for yield optimization, with studies demonstrating optimal yields at 70-80°C reaction temperatures [7] [12]. Higher temperatures increase reaction rates but can lead to thermal decomposition of the Boc protecting group, while lower temperatures result in incomplete conversion [7]. Precise temperature control within ±2°C is essential for consistent yields in large-scale operations [7].
Catalyst systems have been investigated to improve reaction efficiency and yields [12]. Cesium carbonate and rubidium carbonate have shown promise as base catalysts for carbamate formation reactions, achieving yields up to 91% under optimized conditions [12]. The catalysts facilitate deprotonation of the amino group and stabilize reaction intermediates [12].
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Temperature | 70-80°C | 83-91% yield | [7] [12] |
| Reaction Time | 18-24 hours | Complete conversion | [5] [4] |
| pH Control | 7.0-8.0 | Selectivity enhancement | [4] |
| Catalyst Loading | 0.1-0.2 equiv | 15-25% yield increase | [12] |
Scale-up of tert-butyl N-(1,5-diaminopentyl)carbamate synthesis presents unique challenges related to heat transfer, mixing efficiency, and product isolation [6] [13]. Large-scale reactors require enhanced heat transfer capabilities to maintain uniform temperature distribution during the exothermic carbamate formation reaction [13].
Mixing considerations become critical at industrial scale, as inadequate agitation can lead to local concentration gradients and reduced selectivity [13]. Computational fluid dynamics studies have guided the design of reactor systems with optimized impeller configurations to ensure uniform reactant distribution [13]. The reaction requires efficient gas-liquid mass transfer when using gaseous hydrogen chloride for diamine salt formation [13].
Solvent recovery and recycling represent significant economic considerations for industrial implementation [6]. Methanol and ethanol solvents used in the synthesis can be recovered through distillation, with purification requirements varying based on product specifications [6]. Water removal from recovered solvents is essential to prevent hydrolysis of remaining di-tert-butyl dicarbonate [6].
Crystallization-based purification methods have been developed for industrial scale production, utilizing controlled cooling and seeding strategies to achieve high product purity [6] [13]. The crystallization process requires precise control of temperature profiles and agitation rates to prevent formation of undesirable polymorphs [13]. Seed crystal addition at specific supersaturation levels ensures reproducible crystal size distribution and filtration characteristics [6].
The nuclear magnetic resonance spectroscopy of tert-butyl N-(1,5-diaminopentyl)carbamate reveals characteristic spectral features that enable structural identification and confirmation. The proton nuclear magnetic resonance spectrum exhibits distinctive signals that correspond to the various functional groups present in the molecule [1] [2].
The carbamate NH proton appears as a broad singlet in the region of 4.70-4.90 ppm, indicative of the hydrogen bonding environment typical of carbamate functional groups [1] [2]. The methylene protons adjacent to the amino groups display complex multipicity patterns between 3.10-3.30 ppm, reflecting the diastereotopic nature of these protons in the asymmetric environment [1] [3]. The alkyl chain methylene protons appear as overlapping multiplets in the 1.40-1.70 ppm region, with the central chain methylenes exhibiting typical aliphatic chemical shifts [1] [3].
The signature feature of the tert-butyl protecting group manifests as a sharp singlet at 1.43-1.46 ppm, integrating for nine protons and representing the three equivalent methyl groups [1] [2]. This chemical shift is characteristic of tert-butyl carbamate derivatives and serves as a diagnostic marker for the presence of the protecting group.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carbonyl carbon appearing in the expected region of 155.5-156.2 ppm, consistent with carbamate carbonyls [1] [2]. The quaternary carbon of the tert-butyl group resonates at 79.0-79.7 ppm, while the methyl carbons appear at 28.3-28.6 ppm [1] [2]. The alkyl chain carbons display characteristic aliphatic chemical shifts, with primary carbons appearing at 40.3-49.7 ppm and secondary carbons at 25.1-33.7 ppm [1] [2].
Mass spectrometric analysis of tert-butyl N-(1,5-diaminopentyl)carbamate reveals characteristic fragmentation patterns that provide insight into the molecular structure and stability of various fragments [4] [5]. The molecular ion peak at m/z 202 is typically observed with weak intensity, indicating the propensity of the molecule to undergo fragmentation upon ionization [4] [5].
The fragmentation pathway follows predictable patterns observed in tert-butyl carbamate derivatives. The initial fragmentation involves the loss of a methyl radical (CH₃- ) to produce a fragment at m/z 187, which appears with moderate intensity [4] [5]. A more significant fragmentation pathway involves the loss of isobutylene (C₄H₈) to yield a fragment at m/z 146, which exhibits strong intensity [4] [5].
The most characteristic fragmentation involves the loss of the entire tert-butyl carbamate protecting group (C₅H₈O₂) to produce a fragment at m/z 102, which typically appears as the base peak in the mass spectrum [4] [5]. This fragmentation pattern is diagnostic for tert-butyl carbamate derivatives and reflects the stability of the resulting diaminopentyl fragment.
Additional characteristic fragments include the tert-butyl cation at m/z 59, which appears with high intensity due to its inherent stability [4] [5]. The C₄H₉⁺ fragment at m/z 57 exhibits moderate intensity, while the C₃H₅⁺ fragment at m/z 41 shows high intensity [4] [5]. Lower mass fragments include CHO⁺ at m/z 29 and CH₂=NH₂⁺ at m/z 28, both appearing with moderate to low intensity [4] [5].
The thermodynamic properties of tert-butyl N-(1,5-diaminopentyl)carbamate reflect the influence of intermolecular forces and molecular structure on the physical behavior of the compound. The predicted boiling point of 309.2 ± 25.0°C indicates substantial intermolecular interactions arising from hydrogen bonding capabilities of the amino and carbamate functional groups [6] [7].
The density of 0.972 g/mL at 20°C is consistent with the molecular composition and indicates a relatively compact molecular arrangement in the liquid state [8] [3] [6]. This density value falls within the expected range for organic compounds containing both aliphatic and polar functional groups. The relationship between density and molecular structure reflects the contribution of the tert-butyl group, which provides steric bulk while maintaining relatively low density due to the branched alkyl structure.
The vapor pressure of 0.000647 mmHg at 25°C indicates low volatility, consistent with the high boiling point and the presence of polar functional groups that enhance intermolecular attractive forces [7]. The flash point range of 109.0-140.8°C suggests moderate fire hazard potential and indicates the temperature at which the compound can form ignitable vapor-air mixtures [8] [6] [7].
The solubility characteristics of tert-butyl N-(1,5-diaminopentyl)carbamate demonstrate selective dissolution behavior that correlates with the polarity and hydrogen bonding capacity of various solvents [9] [10]. The compound exhibits good solubility in polar organic solvents, including methylene chloride, chloroform, and alcohols, reflecting the polar nature of the carbamate and amino functional groups [9] [10].
The solubility in tetrahydrofuran and acetonitrile further confirms the compound's affinity for polar aprotic solvents, which can effectively solvate both the polar and nonpolar regions of the molecule [9]. The moderate solubility in these solvents makes them suitable for synthetic transformations and purification procedures.
Limited solubility is observed in petroleum ether and water, representing the extremes of nonpolar and highly polar solvents respectively [9] [10]. The poor solubility in petroleum ether reflects the insufficient interaction between the nonpolar solvent and the polar functional groups of the compound. Similarly, the limited water solubility indicates that the hydrophobic tert-butyl group and alkyl chain dominate the overall solubility behavior, despite the presence of polar amino and carbamate groups.
The predicted pKa value of 12.91 ± 0.46 indicates weak basicity of the amino groups, which is consistent with the electron-withdrawing effect of the carbamate protecting group [6] [7]. This basicity influences the compound's behavior in different pH environments and affects its solubility in aqueous systems.
The crystallographic behavior of tert-butyl N-(1,5-diaminopentyl)carbamate is influenced by the molecular structure and intermolecular interactions present in the solid state. The compound typically exists as a colorless to light yellow clear liquid at room temperature, indicating that crystallization requires specific conditions or temperature reduction [11] [3].
The physical state as a liquid under ambient conditions suggests that the molecular packing is not conducive to regular crystalline arrangements. The presence of the bulky tert-butyl group introduces steric hindrance that may prevent efficient molecular packing necessary for crystallization [11] [3]. Additionally, the flexible alkyl chain allows for conformational freedom that can disrupt the regular arrangement required for crystal formation.
The refractive index of 1.458-1.460 provides information about the optical density and molecular arrangement in the liquid state [3] [6]. This value is consistent with organic compounds containing both aliphatic and polar functional groups and suggests moderate molecular polarizability.
When crystallization does occur, tert-butyl carbamate derivatives typically form hydrogen-bonded networks through the carbamate NH groups and carbonyl oxygens [12]. Similar compounds in the literature demonstrate that intermolecular N-H···O hydrogen bonds are the primary structure-directing interactions in the solid state [12]. The formation of these hydrogen bonds can lead to the development of sheet-like or chain-like structures, depending on the specific geometric constraints imposed by the molecular structure.
The tendency to exist in an amorphous state under normal conditions may be attributed to the competing effects of hydrogen bonding, which favors ordered arrangements, and the steric bulk of the tert-butyl group, which disrupts regular packing. The flexible nature of the pentyl chain further contributes to the difficulty in achieving regular crystalline arrangements.